molecular formula C11H14N2 B3345344 1H-Indole-1-ethanamine, 3-methyl- CAS No. 103855-44-3

1H-Indole-1-ethanamine, 3-methyl-

Cat. No.: B3345344
CAS No.: 103855-44-3
M. Wt: 174.24 g/mol
InChI Key: DOMBBBPUIYCGRE-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanamine, 3-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a methyl group at the third position of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-ethanamine, 3-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3-methylphenylhydrazine with acetaldehyde in the presence of acetic acid and hydrochloric acid can yield 1H-Indole-1-ethanamine, 3-methyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanamine, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups at specific positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitroindoles and other substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-ethanamine, 3-methyl- has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanamine, 3-methyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways. Additionally, the compound’s methyl group can affect its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

    1H-Indole-3-ethanamine, N-methyl-: This compound has a similar structure but with a methyl group on the nitrogen atom of the ethanamine side chain.

    1H-Indole-3-ethanamine, α-methyl-: This compound features a methyl group on the alpha carbon of the ethanamine side chain.

    3-Methylindole:

Uniqueness: 1H-Indole-1-ethanamine, 3-methyl- is unique due to the presence of both the ethanamine side chain and the methyl group at the third position of the indole ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBBBPUIYCGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401259
Record name 1H-Indole-1-ethanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103855-44-3
Record name 1H-Indole-1-ethanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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